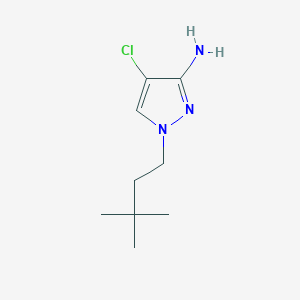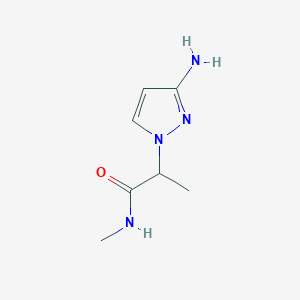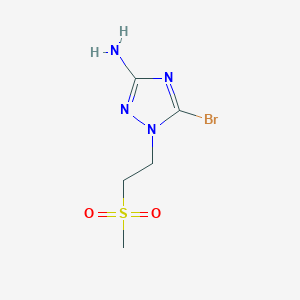
2-(2-Methylpropyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpropyl)azetidine is a four-membered nitrogen-containing heterocycle. The presence of the nitrogen atom in the ring structure makes azetidines valuable in medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines can be achieved through various methods. One common approach involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized via the aza Paternò–Büchi reaction, a [2+2] cycloaddition reaction between imines and alkenes .
Industrial Production Methods: Industrial production of azetidines often involves the use of metal catalysts and high-pressure conditions to facilitate the cyclization reactions. The use of microwave irradiation and electrocatalytic methods has also been explored to improve yield and efficiency .
化学反应分析
Types of Reactions: 2-(2-Methylpropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert azetidines to amines.
Substitution: Nucleophilic substitution reactions are common, where azetidines react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and organometallic reagents are employed.
Major Products:
Oxidation: Produces azetidine oxides.
Reduction: Forms primary or secondary amines.
Substitution: Yields various substituted azetidines depending on the nucleophile used.
科学研究应用
2-(2-Methylpropyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its role in enzyme inhibition and protein modification.
Industry: Utilized in the synthesis of polymers and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 2-(2-Methylpropyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The ring strain in azetidines facilitates the cleavage of the N–C bond, leading to the formation of reactive intermediates that can interact with biological molecules . This interaction can inhibit enzyme activity or modify protein structures, resulting in various biological effects .
相似化合物的比较
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and stability.
Comparison: 2-(2-Methylpropyl)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. Unlike aziridines, it is easier to handle and less prone to decomposition. Compared to pyrrolidines, it offers higher reactivity, making it suitable for specific synthetic applications .
属性
分子式 |
C7H15N |
|---|---|
分子量 |
113.20 g/mol |
IUPAC 名称 |
2-(2-methylpropyl)azetidine |
InChI |
InChI=1S/C7H15N/c1-6(2)5-7-3-4-8-7/h6-8H,3-5H2,1-2H3 |
InChI 键 |
DIHCBVQNXFTSMN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1CCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065725.png)
![4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065731.png)

![N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine](/img/structure/B13065765.png)




![2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13065796.png)
![tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate](/img/structure/B13065803.png)
![1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol](/img/structure/B13065805.png)

![4-(2-Methoxyethyl)-4-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065822.png)
